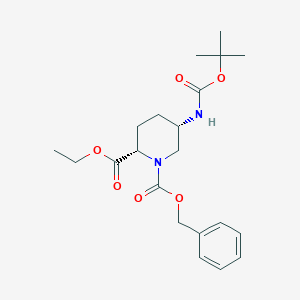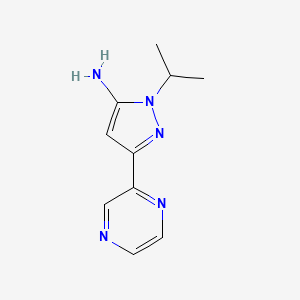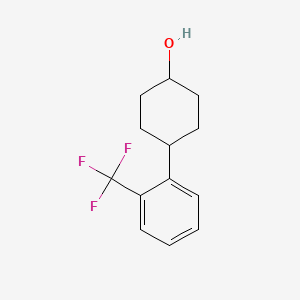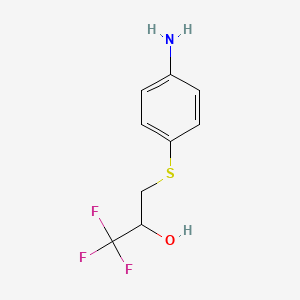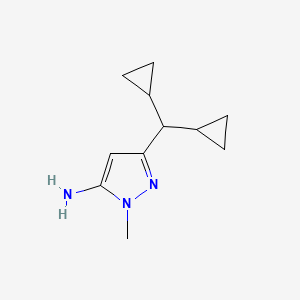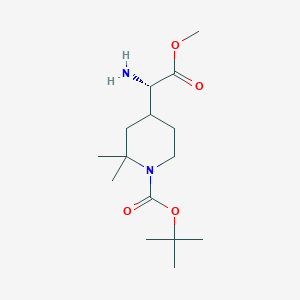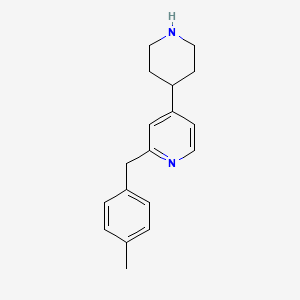
2-(4-Methylbenzyl)-4-(piperidin-4-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methylbenzyl)-4-(piperidin-4-yl)pyridine is an organic compound that features a pyridine ring substituted with a 4-methylbenzyl group and a piperidin-4-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylbenzyl)-4-(piperidin-4-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Introduction of the 4-Methylbenzyl Group: This can be achieved through Friedel-Crafts alkylation, where the pyridine ring is alkylated with 4-methylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Attachment of the Piperidin-4-yl Group: The piperidin-4-yl group can be introduced via nucleophilic substitution reactions, where the pyridine ring is reacted with piperidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.
化学反応の分析
Types of Reactions
2-(4-Methylbenzyl)-4-(piperidin-4-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Substitution: Nucleophilic substitution reactions can be carried out to replace the piperidin-4-yl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases to deprotonate the nucleophile.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-(4-Methylbenzyl)-4-(piperidin-4-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, such as acting as an antagonist or agonist for certain receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用機序
The mechanism of action of 2-(4-Methylbenzyl)-4-(piperidin-4-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.
類似化合物との比較
Similar Compounds
2-(4-Methylbenzyl)-4-(piperidin-4-yl)quinoline: Similar structure but with a quinoline ring instead of a pyridine ring.
2-(4-Methylbenzyl)-4-(piperidin-4-yl)imidazole: Contains an imidazole ring instead of a pyridine ring.
Uniqueness
2-(4-Methylbenzyl)-4-(piperidin-4-yl)pyridine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other similar compounds. Its combination of a pyridine ring with both a 4-methylbenzyl and a piperidin-4-yl group makes it a versatile compound for various applications.
特性
分子式 |
C18H22N2 |
|---|---|
分子量 |
266.4 g/mol |
IUPAC名 |
2-[(4-methylphenyl)methyl]-4-piperidin-4-ylpyridine |
InChI |
InChI=1S/C18H22N2/c1-14-2-4-15(5-3-14)12-18-13-17(8-11-20-18)16-6-9-19-10-7-16/h2-5,8,11,13,16,19H,6-7,9-10,12H2,1H3 |
InChIキー |
BHVYMJFEAIUCKM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)CC2=NC=CC(=C2)C3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


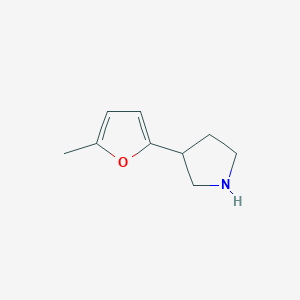
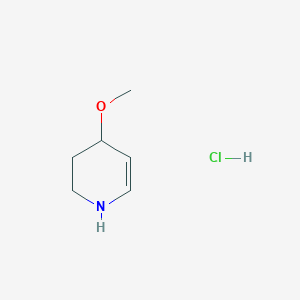
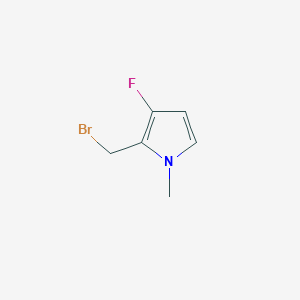
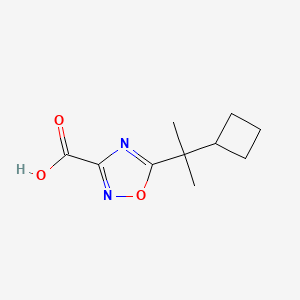
![(3-chloro-1H-benzofuro[3,2-c]pyrazol-5-yl)boronic acid](/img/structure/B13337150.png)
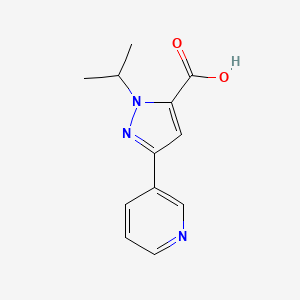
![(1R,4R)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13337164.png)
